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Compound of Interest

Compound Name: VT02956

Cat. No.: B10861315

VT02956: A Technical Overview of Preclinical
Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data for VT02956. A
comprehensive search of scientific literature and public databases did not yield specific
guantitative safety and toxicity data (e.g., LD50, NOAEL) from in vivo preclinical studies. This
information is often proprietary and may not be publicly disclosed.

Introduction

VT02956 is a potent and selective small molecule inhibitor of the Large Tumor Suppressor
Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1] Developed by
Vivace Therapeutics, VT02956 has emerged as a promising therapeutic candidate for Estrogen
Receptor-positive (ER+) breast cancer by targeting a novel mechanism to suppress tumor
growth.[2][3][4][5] This technical guide provides a detailed overview of the publicly available
preclinical data on VT02956, with a focus on its mechanism of action, in vitro pharmacology,
and the experimental protocols used in its initial characterization.

Mechanism of Action: Targeting the Hippo Signaling
Pathway
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VT02956 exerts its anti-tumor effects by modulating the Hippo signaling pathway, a critical
regulator of organ size, cell proliferation, and apoptosis.[2] In many cancers, this pathway is
dysregulated, leading to uncontrolled cell growth.

The canonical Hippo pathway involves a kinase cascade where LATS1/2 phosphorylate and
inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog,
transcriptional co-activator with PDZ-binding motif (TAZ).[5][6] Phosphorylated YAP/TAZ are
sequestered in the cytoplasm and targeted for degradation.

VT02956 inhibits LATS1/2, preventing the phosphorylation of YAP/TAZ.[7] This leads to the
dephosphorylation and subsequent translocation of YAP/TAZ into the nucleus. In the nucleus,
YAP/TAZ associate with TEAD transcription factors to regulate gene expression. In the context
of ER+ breast cancer, the activation of the YAP/TAZ-TEAD complex leads to the recruitment of
the NCOR2/SMRT repressor complex to the super-enhancer of the ESR1 gene, which encodes
for the Estrogen Receptor alpha (ER0).[2][5] This results in the transcriptional repression of
ESR1, leading to reduced ERa levels and the inhibition of ER+ breast cancer cell growth.[2][3]
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VT02956 inhibits LATS1/2, leading to ESR1 repression.
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In Vitro Pharmacology and Efficacy

The primary preclinical evaluation of VT02956 has been conducted through in vitro assays to
determine its potency against its target kinases and its efficacy in cell-based models of ER+
breast cancer.

Potency and Selectivity

VT02956 is a highly potent inhibitor of both LATS1 and LATS2 kinases. The in vitro IC50 values
are summarized in the table below.

Target IC50 (nM)
LATS1 0.76
LATS2 0.52

Data from in vitro kinase assays.[7]

An inactive analogue, VT02484, which is structurally related to VT02956, showed no inhibitory
activity towards LATS kinases and is often used as a negative control in experiments.[7]
Kinome profiling has indicated that LATS1/2 are among the primary targets of VT02956, along
with the closely related NDR1/2 kinases.[7]

Efficacy in ER+ Breast Cancer Models

VT02956 has demonstrated significant anti-proliferative effects in various in vitro models of
ER+ breast cancer:

e Inhibition of Cell Growth: VT02956 inhibits the growth of ER+ breast cancer cell lines.[2][3][4]
[5]

 Activity in Patient-Derived Organoids: The compound has been shown to inhibit the growth of
patient-derived tumor organoids from ER+ breast cancers.[2][3][4][5]

o Downregulation of ERa: Treatment with VT02956 leads to a dose-dependent reduction in
ERa protein levels in ER+ breast cancer cell lines.[7]
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Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the interpretation of the

preclinical data.

In Vitro LATS Kinase Activity Assay

Objective: To determine the in vitro potency of VT02956 in inhibiting LATS1 and LATS2 kinase
activity.

Methodology:

Recombinant LATS1 or LATS2 kinase is incubated with a specific substrate and ATP.

Increasing concentrations of VT02956 or the inactive analogue VT02484 are added to the
reaction mixture.

The kinase reaction is allowed to proceed for a defined period.

The level of substrate phosphorylation is quantified, typically using a luminescence-based
assay that measures the amount of ATP remaining in the reaction.

The IC50 value is calculated by plotting the percentage of kinase inhibition against the
concentration of the inhibitor.[7]

Cell Proliferation and Colony Formation Assays

Objective: To assess the effect of VT02956 on the growth of ER+ breast cancer cells.

Methodology:

ER+ breast cancer cell lines (e.g., MCF-7) are seeded in multi-well plates.

Cells are treated with varying concentrations of VT02956, VT02484 (as a negative control),
or a vehicle control (e.g., DMSO).

For proliferation assays, cell viability is measured at different time points (e.g., 4 days) using
methods such as cell counting or MTT/CellTiter-Glo assays.
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» For colony formation assays, cells are treated for a longer duration (e.g., 9-14 days), after
which the cells are fixed and stained (e.g., with crystal violet) to visualize and quantify the
colonies formed.

Experimental Workflow Diagram
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Workflow for a typical in vitro cell proliferation assay.
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Preclinical Safety and Toxicity Profile

A comprehensive search of publicly available scientific literature and regulatory databases did
not yield any specific in vivo safety and toxicity data for VT02956. Key preclinical safety
parameters that are not publicly available include:

» Acute Toxicity (LD50): The single dose of the substance that causes the death of 50% of an
animal population.

* No-Observed-Adverse-Effect Level (NOAEL): The highest dose of a substance at which
there are no statistically or biologically significant increases in the frequency or severity of
any adverse effects.

o Repeat-Dose Toxicity Studies: Studies to characterize the toxicological profile of a substance
following repeated administration over a period of time.

o Safety Pharmacology Studies: Studies to investigate the potential undesirable
pharmacodynamic effects of a substance on physiological functions in relation to exposure in
the therapeutic range and above.

It is standard practice in the pharmaceutical industry for detailed preclinical safety and toxicity
data to remain proprietary during the early stages of drug development. This information is
typically disclosed in regulatory filings (e.g., Investigational New Drug applications) and may be
published at later stages of clinical development.

Conclusion

VT02956 is a potent LATS1/2 inhibitor with a well-defined mechanism of action in the context of
ER+ breast cancer. The available preclinical data strongly support its in vitro efficacy in relevant
cancer models. However, the preclinical safety and toxicity profile of VT02956 in animal models
is not publicly documented. As VT02956 and other molecules targeting the Hippo pathway
advance through the drug development pipeline, it is anticipated that more comprehensive
preclinical and clinical data, including safety and toxicity findings, will become available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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